molecular formula C14H17N3O B12513737 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine

Cat. No.: B12513737
M. Wt: 243.30 g/mol
InChI Key: JAQWATMMNBWIPA-UHFFFAOYSA-N
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Description

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.

Preparation Methods

The synthesis of 1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine typically involves the cyclization of amidoximes with acyl chlorides. One common method includes the treatment of an amidoxime with an acyl chloride, followed by cyclization to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine, acyl chlorides, and various catalysts like PTSA–ZnCl₂. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. For instance, it has been found to exhibit affinity for metabotropic glutamate receptors, which are involved in various neurological processes . The compound’s effects are mediated through the modulation of these receptors and associated signaling pathways.

Comparison with Similar Compounds

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine can be compared with other oxadiazole derivatives, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

InChI

InChI=1S/C14H17N3O/c15-14(9-5-2-6-10-14)13-16-12(17-18-13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,15H2

InChI Key

JAQWATMMNBWIPA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)N

Origin of Product

United States

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